

Spectroscopic Profile of 1-Iodo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Iodo-4-nitrobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-iodo-4-nitrobenzene**, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-iodo-4-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Instrument Frequency
8.08	d	8.8	H-2, H-6	Acetone-d ₆	300 MHz
8.00	d	8.8	H-3, H-5	Acetone-d ₆	300 MHz
7.95	d	9.0	H-2, H-6	CDCl ₃	399.65 MHz
7.92	d	9.0	H-3, H-5	CDCl ₃	399.65 MHz

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment	Solvent
150.0 (approx.)	C-4 (C-NO ₂)	Not Specified
138.0 (approx.)	C-2, C-6	Not Specified
125.0 (approx.)	C-3, C-5	Not Specified
100.0 (approx.)	C-1 (C-I)	Not Specified

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1595	Strong	Aromatic C=C stretch
~1515	Strong	Asymmetric NO ₂ stretch
~1340	Strong	Symmetric NO ₂ stretch
~850	Strong	C-H out-of-plane bend (para-disubstitution)
~740	Medium	C-I stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
249	High	[M] ⁺ (Molecular ion)
203	Medium	[M - NO ₂] ⁺
127	Low	[I] ⁺
76	High	[C ₆ H ₄] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity (typically 5-20 mg) of **1-iodo-4-nitrobenzene** is dissolved in a deuterated solvent (e.g., chloroform-d or acetone-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL. The solution must be homogeneous.

¹H NMR Spectroscopy:

- The prepared sample tube is placed in the NMR spectrometer.
- The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse ¹H NMR experiment is performed.
- The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
- The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy:

- The same sample prepared for ¹H NMR can be used.

- A proton-decoupled ^{13}C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to produce a spectrum with singlets for each unique carbon atom.
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- The acquired FID is processed similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Two common methods for solid sample analysis are the KBr pellet technique and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method:

- Approximately 1-2 mg of **1-iodo-4-nitrobenzene** is finely ground with about 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.
- The mixture is transferred to a pellet-forming die.
- The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.
- The pellet is removed from the die and placed in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

- A small amount of the solid **1-iodo-4-nitrobenzene** sample is placed directly onto the ATR crystal.
- A pressure arm is engaged to ensure firm contact between the sample and the crystal.
- The IR spectrum is then recorded. This technique requires minimal sample preparation.[1]

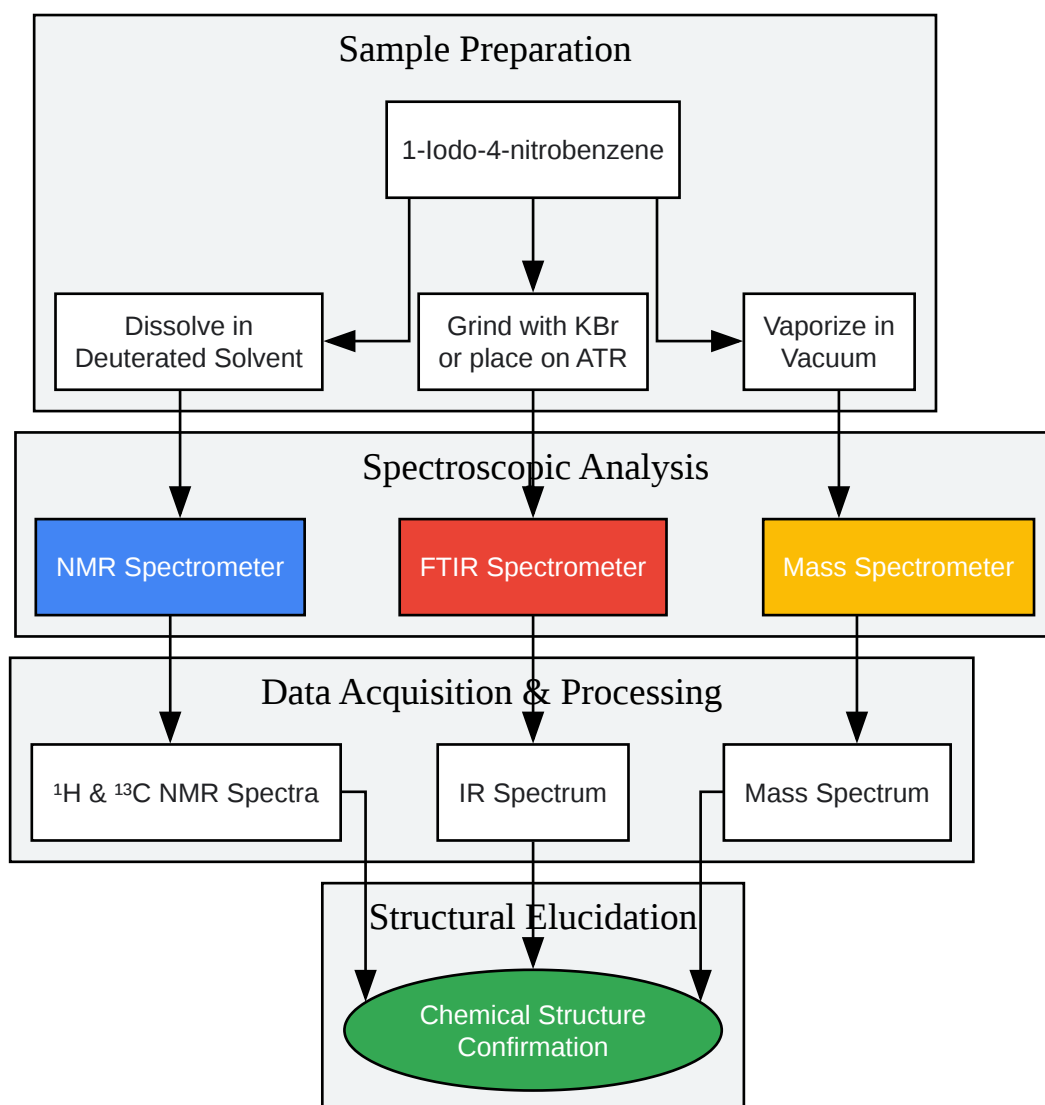
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).^{[2][3][4]}
- This causes the molecule to ionize and fragment.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-iodo-4-nitrobenzene**.



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Caption: General workflow for the spectroscopic analysis of **1-iodo-4-nitrobenzene**.

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